Coumaphos-d10
Overview
Description
Coumaphos-d10 is a deuterium-labeled analog of Coumaphos, an organophosphate pesticide. It is primarily used as an internal standard for the quantification of Coumaphos in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound retains many of the properties and uses of its non-labeled counterpart, including its application in agriculture for crop protection and pest control .
Mechanism of Action
Target of Action
Coumaphos-d10, like its parent compound Coumaphos, is an organophosphate pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of many organisms, including insects and mites . AChE is responsible for terminating the transmission of nervous signals where acetylcholine (ACh) is the neurotransmitter .
Mode of Action
This compound acts by inhibiting the activity of AChE . This inhibition prevents the termination of nervous signals, resulting in constant neuronal activity and excitation . This overstimulation of the nervous system leads to paralysis and eventual death of the affected organisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of ACh at neuromuscular junctions and cholinergic brain synapses . This results in overstimulation of the neurons and muscles, causing paralysis and death .
Pharmacokinetics
It is known that only a small part of the topically administered dose is absorbed . The absorption of this compound through the skin depends on the animal species, the administered dose, and the extension of the treated body surface .
Result of Action
The result of this compound action is the paralysis and death of the targeted organisms ostertagi helminths . It is also toxic to A. stephensi and A. aegypti mosquitoes when applied topically .
Biochemical Analysis
Biochemical Properties
Coumaphos-d10 shares many properties with the regular Coumaphos . It is involved in biochemical reactions, particularly in the context of pest control. It interacts with enzymes and proteins in pests, leading to their elimination .
Cellular Effects
This compound, like its parent compound Coumaphos, has significant effects on cells. It is known to have contact and stomach poison properties, capable of killing parasites harmful to bees and protecting the health of the bee colony . It should be noted that this compound, being an organophosphorus pesticide, may have certain toxicity to humans and the environment .
Molecular Mechanism
The molecular mechanism of this compound is similar to that of Coumaphos. It is converted into the corresponding oxon metabolite in vivo, similar to other organophosphate pesticides, that inhibits acetylcholinesterase (AChE) .
Temporal Effects in Laboratory Settings
In a 2-year field experiment, residues of Coumaphos were assessed in honey, bee brood, and beeswax . The study found that Coumaphos was observed in bee brood after treatment and accumulated in beeswax . This suggests that the effects of this compound could also change over time in laboratory settings.
Metabolic Pathways
The metabolic pathways of this compound are likely to be similar to those of Coumaphos. Organophosphorus compounds like Coumaphos are known to undergo hydrolysis, yielding monoester and finally inorganic phosphate .
Transport and Distribution
It is known that Coumaphos residues can be found in various parts of a bee hive, suggesting that it can be transported and distributed within a biological system .
Subcellular Localization
Given its role as an insecticide and its interactions with enzymes such as acetylcholinesterase, it is likely that it localizes to areas of the cell where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumaphos-d10 involves the incorporation of deuterium atoms into the Coumaphos molecule. This is typically achieved through the use of deuterated reagents in the synthetic process. The general synthetic route includes the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol is prepared by the reaction of deuterium oxide (D2O) with ethylene.
Formation of Deuterated Diethyl Phosphorothioate: Deuterated ethanol is reacted with phosphorus trichloride (PCl3) and sulfur to form deuterated diethyl phosphorothioate.
Coupling with 3-Chloro-4-methyl-7-hydroxycoumarin: The deuterated diethyl phosphorothioate is then coupled with 3-chloro-4-methyl-7-hydroxycoumarin to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Coumaphos-d10 undergoes various chemical reactions, including:
Oxidation: Conversion to its oxon metabolite.
Hydrolysis: Breakdown into its constituent components.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Hydrolysis: Conducted in the presence of water or aqueous solutions under acidic or basic conditions.
Substitution: Utilizes reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxon Metabolite: Formed during oxidation.
Hydrolysis Products: Include 3-chloro-4-methyl-7-hydroxycoumarin and deuterated diethyl phosphorothioate.
Scientific Research Applications
Coumaphos-d10 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of Coumaphos.
Environmental Studies: Monitoring pesticide residues in environmental samples.
Agricultural Research: Studying the efficacy and degradation of Coumaphos in agricultural settings.
Toxicology: Investigating the toxicological effects and metabolic pathways of Coumaphos
Comparison with Similar Compounds
Similar Compounds
Coumaphos: The non-labeled analog of Coumaphos-d10.
Diazinon: Another organophosphate pesticide with similar applications.
Malathion: An organophosphate pesticide used for similar purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-labeled Coumaphos in complex matrices .
Properties
IUPAC Name |
7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNANOICGRISHX-IZUSZFKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of synthesizing Coumaphos-d10?
A1: this compound is a deuterated form of the insecticide Coumaphos. It was specifically designed and synthesized to serve as an internal standard in gas-liquid chromatography-mass spectrometry (GC-MS) analyses []. This technique is crucial for accurately quantifying Coumaphos levels in various matrices, such as environmental samples or biological specimens. The use of a deuterated analog like this compound improves the reliability and accuracy of these analyses.
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